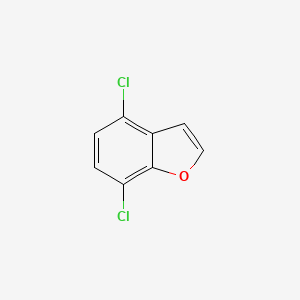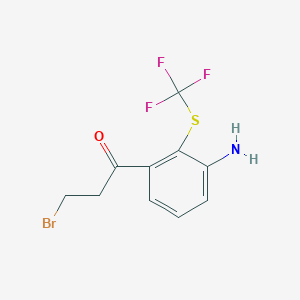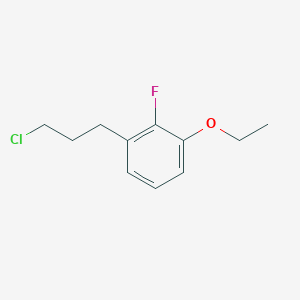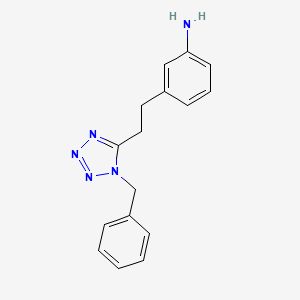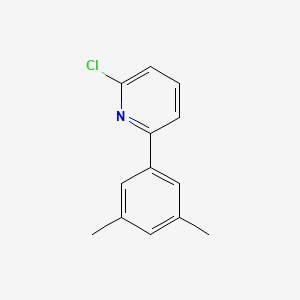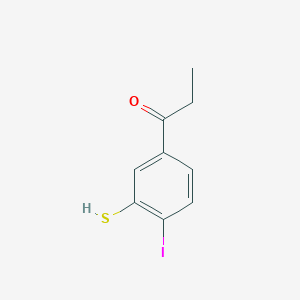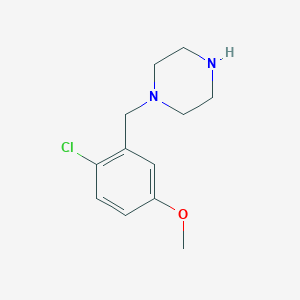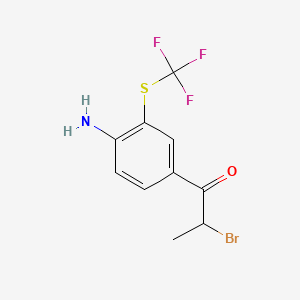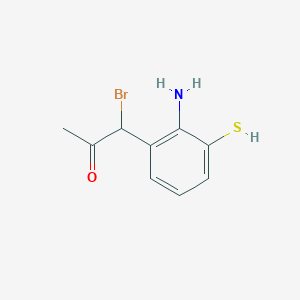
1-(2-Bromo-3-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(2-Bromo-3-methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
1-(2-Bromo-3-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form fused heterocyclic compounds. These reactions often require specific catalysts and conditions.
The major products formed from these reactions depend on the nature of the reagents and reaction conditions used.
Applications De Recherche Scientifique
1-(2-Bromo-3-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-methylphenyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists . By binding to GABA receptors, they can modulate neurotransmission and induce effects such as muscle relaxation and sedation. The exact pathways and targets involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-3-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methylphenyl)piperazine: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
1-(2-Chlorophenyl)piperazine: The presence of a chlorine atom instead of bromine can lead to variations in chemical behavior and interactions with biological targets.
1-(2-Fluorophenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
Propriétés
Numéro CAS |
129722-31-2 |
|---|---|
Formule moléculaire |
C11H15BrN2 |
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-(2-bromo-3-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-3-2-4-10(11(9)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
Clé InChI |
KGOQWBKUZSPBRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCNCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


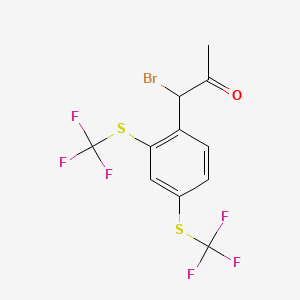
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
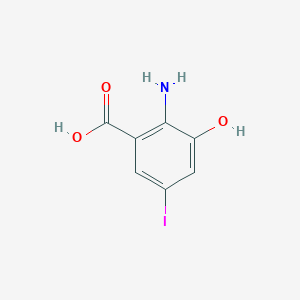
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
